![molecular formula C7H10N2O3 B164996 Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate CAS No. 139443-40-6](/img/structure/B164996.png)
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O3. It belongs to the class of oxadiazoles, which are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of this compound with amidoxime in the presence of carbonyl diimidazole (CDI) in toluene . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate serves as a scaffold for developing new pharmaceutical agents. Its derivatives have been explored for various therapeutic activities:
- Anticancer Activity : Numerous studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, derivatives of oxadiazoles have shown significant cytotoxicity against various cancer cell lines such as MCF-7 and HCT-116. A study indicated that certain derivatives exhibited IC50 values lower than established anticancer drugs, suggesting their potential as lead compounds for further development .
- Antibacterial and Antiviral Properties : this compound has been evaluated for its antimicrobial efficacy. Research shows that it can disrupt bacterial cell wall synthesis and inhibit viral replication processes .
Agricultural Applications
The compound's antimicrobial properties extend to agricultural chemistry, where it is being investigated for use in developing agrochemicals. Its effectiveness against plant pathogens could lead to the formulation of new pesticides or fungicides that are less harmful to the environment compared to traditional chemicals .
Materials Science
In materials science, this compound is utilized as a precursor in synthesizing advanced materials with specialized properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology .
Anticancer Efficacy Study
A notable study published in PubMed Central highlighted the anticancer properties of this compound derivatives. The researchers synthesized several compounds and tested their activity against various cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of standard chemotherapeutics .
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound revealed that its interaction with target enzymes involves hydrogen bonding and hydrophobic interactions. These studies are crucial for optimizing the compound's structure for enhanced therapeutic efficacy .
Mechanism of Action
The mechanism by which ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it may interact with specific receptors or enzymes to exert anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: The presence of a bromine atom in this compound makes it more reactive in certain substitution reactions.
Biological Activity
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features an oxadiazole ring, which is known for its reactivity and potential utility in various biological applications. The presence of an ethyl group at the 3-position and a carboxylate functional group at the 5-position contributes to its chemical behavior and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound disrupts bacterial cell membranes and inhibits essential enzymes, making it effective against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The compound has demonstrated promising anticancer effects in several studies. It has been evaluated for cytotoxicity against various cancer cell lines using assays such as MTT. In one study, this compound exhibited moderate cytotoxicity against HL-60 (human promyelocytic leukemia) cells with an IC50 value of approximately 28 µM . The mechanism of action is believed to involve the induction of oxidative stress leading to apoptosis in cancer cells .
Anti-inflammatory Activity
This compound also shows potential as an anti-inflammatory agent. Its derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests its applicability in treating inflammatory diseases .
Synthesis and Evaluation
A study published in the European Journal of Medicinal Chemistry utilized this compound as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activities. These derivatives were tested for their anticancer properties against various human cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 | 28 |
Compound A | NCI H292 | 42.1 |
Compound B | HT29 | 19.0 |
Mechanistic Studies
Mechanistic studies have revealed that the biological activity of this compound involves interactions with multiple molecular targets. This compound is known to inhibit key enzymes associated with tumor progression and inflammation .
Comparison with Similar Compounds
This compound can be compared with other oxadiazole derivatives that exhibit similar or enhanced biological activities:
Compound Name | Structure | Notable Activity |
---|---|---|
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Structure | Antitumor |
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | Structure | Enhanced reactivity |
Properties
IUPAC Name |
ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-5-8-6(12-9-5)7(10)11-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIMJOELWDAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566727 | |
Record name | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139443-40-6 | |
Record name | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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